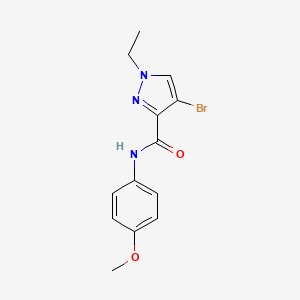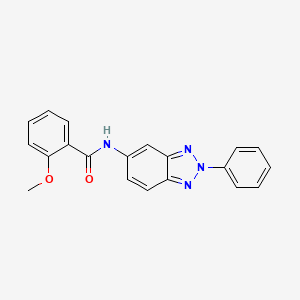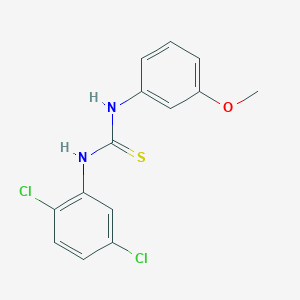![molecular formula C10H9N3O2 B5871446 2-({[cyano(phenyl)methylene]amino}oxy)acetamide](/img/structure/B5871446.png)
2-({[cyano(phenyl)methylene]amino}oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[cyano(phenyl)methylene]amino}oxy)acetamide, also known as CPOA, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CPOA is a member of the oxime ether family and has a molecular weight of 265.28 g/mol.
Mécanisme D'action
The mechanism of action of 2-({[cyano(phenyl)methylene]amino}oxy)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-({[cyano(phenyl)methylene]amino}oxy)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
2-({[cyano(phenyl)methylene]amino}oxy)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2-({[cyano(phenyl)methylene]amino}oxy)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential as an anticancer agent. Additionally, 2-({[cyano(phenyl)methylene]amino}oxy)acetamide has been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-({[cyano(phenyl)methylene]amino}oxy)acetamide in lab experiments is its relatively simple synthesis method. 2-({[cyano(phenyl)methylene]amino}oxy)acetamide is also readily available and can be purchased from chemical suppliers. However, one limitation of using 2-({[cyano(phenyl)methylene]amino}oxy)acetamide in lab experiments is its limited solubility in water, which may require the use of organic solvents. Additionally, the mechanism of action of 2-({[cyano(phenyl)methylene]amino}oxy)acetamide is not fully understood, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 2-({[cyano(phenyl)methylene]amino}oxy)acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of 2-({[cyano(phenyl)methylene]amino}oxy)acetamide and its effects on cognitive function. Another area of interest is the development of novel derivatives of 2-({[cyano(phenyl)methylene]amino}oxy)acetamide with improved solubility and bioactivity. Additionally, the potential of 2-({[cyano(phenyl)methylene]amino}oxy)acetamide as an anticancer agent warrants further investigation, particularly in the context of combination therapy with other chemotherapeutic agents.
Méthodes De Synthèse
The synthesis of 2-({[cyano(phenyl)methylene]amino}oxy)acetamide involves the reaction of 2-hydroxyacetamide with cyano(phenyl)methyleneamine in the presence of a catalyst. The resulting product is purified through recrystallization to obtain 2-({[cyano(phenyl)methylene]amino}oxy)acetamide in a high yield. The synthesis of 2-({[cyano(phenyl)methylene]amino}oxy)acetamide is relatively straightforward and can be performed using standard laboratory equipment.
Applications De Recherche Scientifique
2-({[cyano(phenyl)methylene]amino}oxy)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. 2-({[cyano(phenyl)methylene]amino}oxy)acetamide has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(Z)-N-(2-amino-2-oxoethoxy)benzenecarboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-6-9(13-15-7-10(12)14)8-4-2-1-3-5-8/h1-5H,7H2,(H2,12,14)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZUEDDGCGIIBG-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOCC(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/OCC(=O)N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethyl-6-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5871365.png)


![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5871388.png)





![2-[2-(4-tert-butylbenzylidene)hydrazino]-2-oxo-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5871432.png)
![1-(4-methylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5871439.png)
![7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5871453.png)
![4,8-dimethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5871466.png)
